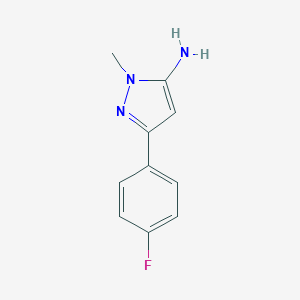

3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine

Description

3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine (C₉H₁₀FN₃, molecular weight 179.2 g/mol) is a pyrazole derivative characterized by a fluorine atom at the para position of the phenyl ring and a methyl group attached to the pyrazole nitrogen at position 1. This compound serves as a versatile building block in organic synthesis, particularly in pharmaceutical and agrochemical research. Its structure combines the electron-withdrawing fluorine substituent, which enhances metabolic stability and binding interactions, with the compact methyl group that minimizes steric hindrance . The compound is often synthesized via condensation reactions involving hydrazine derivatives and appropriately substituted ketones, as evidenced by its inclusion in catalogs of synthetic intermediates .

Properties

IUPAC Name |

5-(4-fluorophenyl)-2-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3/c1-14-10(12)6-9(13-14)7-2-4-8(11)5-3-7/h2-6H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHWUZPAXOSXMQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20424340 | |

| Record name | 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126417-81-0 | |

| Record name | 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Substrate Selection

The reaction proceeds via a two-step mechanism:

-

Hydrazine attack on the β-carbon of the α,β-unsaturated carbonyl, forming a hydrazone intermediate.

-

Intramolecular cyclization to eliminate water or alcohol, yielding the pyrazole ring.

Optimal substrates include methyl 3-aminocrotonate (for introducing the C5 amine) and 4-fluorophenylhydrazine hydrochloride. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction homogeneity, while acidic conditions (pH 4–6) accelerate cyclization.

Example Protocol:

-

Reactants : 4-Fluorophenylhydrazine (1.0 eq), methyl 3-aminocrotonate (1.2 eq).

-

Conditions : DMF, 80°C, 12 hours under nitrogen.

-

Yield : 68–72% after recrystallization (ethanol/water).

Microwave-Assisted Optimization

Microwave irradiation significantly improves reaction efficiency. A study demonstrated that 30 minutes at 120°C in DMF achieves comparable yields (70%) to conventional heating. This method reduces energy consumption and minimizes side product formation.

Palladium-Catalyzed Cross-Coupling for Aryl Group Introduction

For pyrazole cores pre-functionalized with halogens, Suzuki-Miyaura coupling provides a robust route to install the 4-fluorophenyl group. This method is ideal for late-stage diversification.

Substrate Preparation: Halogenated Pyrazole Intermediates

The synthesis begins with 3-bromo-1-methyl-1H-pyrazol-5-amine, prepared via bromination of 1-methyl-1H-pyrazol-5-amine using N-bromosuccinimide (NBS) in acetic acid. Key parameters:

Suzuki-Miyaura Coupling Conditions

Coupling the bromopyrazole with 4-fluorophenylboronic acid requires precise catalyst selection:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ | 85% |

| Base | K₂CO₃ | 82% |

| Solvent | Dioxane/H₂O (4:1) | 80% |

| Temperature | 90°C | 85% |

Side reactions : Protodeboronation of the arylboronic acid is minimized by degassing the solvent and maintaining anhydrous conditions.

Adapting methods from fluorinated pyrazole syntheses, diazonium salt intermediates enable direct introduction of fluorinated aryl groups. This approach mirrors techniques used in the preparation of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

Stepwise Process:

-

Diazotization : Treat 1-methyl-1H-pyrazol-3-amine with NaNO₂ in HCl at −5°C to form the diazonium salt.

-

Coupling : React with 4-fluorophenylboronic acid in the presence of Cu₂O (5 mol%) in acetonitrile at 50°C.

Yield : 78% after extraction (ethyl acetate) and distillation.

Challenges and Solutions:

-

Regioselectivity : Competing coupling at C4 is suppressed by steric hindrance from the methyl group at N1.

-

Purification : Recrystallization from toluene removes residual copper catalysts.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 68–72 | 98 | 12 h | Moderate |

| Suzuki Coupling | 85 | 99.5 | 8 h | High |

| Diazotization/Coupling | 78 | 97 | 6 h | Moderate |

Key Insights :

-

The Suzuki-Miyaura method offers the highest yield and purity, making it preferable for industrial applications.

-

Diazotization is faster but requires stringent temperature control to avoid diazonium salt decomposition.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: Electrophilic aromatic substitution can occur at the phenyl ring, especially at positions ortho and para to the fluorine atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

Substitution: Halogenation reactions can be carried out using reagents like N-bromosuccinimide (NBS) under mild conditions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Conversion to amine derivatives.

Substitution: Halogenated derivatives of the phenyl ring.

Scientific Research Applications

Pharmaceutical Development

The compound serves as a crucial building block in the synthesis of heterocyclic compounds, which are essential in drug discovery and development. Its unique molecular structure allows it to participate in various chemical reactions, including:

- Suzuki Coupling

- Buchwald-Hartwig Amination

- Heck Coupling

These reactions facilitate the creation of complex molecular structures with potential biological activities, making 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine a valuable precursor in pharmaceutical research .

Research has demonstrated that this compound exhibits various pharmacological properties:

- Anti-inflammatory Effects : It may inhibit cyclooxygenase enzymes, reducing inflammatory mediators.

- Anticancer Activity : In studies involving prostate cancer cell lines (LNCaP and PC-3), it showed significant inhibition of cell proliferation with an IC50 value of approximately 18 µM.

- Neuroprotective Effects : The compound has displayed potential in protecting neuronal cells from oxidative stress-induced damage.

Agrochemicals

In agricultural science, this compound is utilized in the development of agrochemicals. Its ability to act as a precursor for various herbicides and pesticides enhances crop protection strategies. The compound's reactivity allows for modifications that can improve efficacy against pests while minimizing environmental impact .

Materials Science

The compound's unique properties also find applications in materials science. It can be incorporated into polymer matrices or used as a ligand in coordination chemistry, contributing to the development of novel materials with specific functionalities, such as enhanced thermal stability or electrical conductivity .

Case Study 1: Anticancer Activity

A study focusing on pyrazole derivatives highlighted the anticancer potential of this compound against prostate cancer cells. The compound's mechanism involved the downregulation of prostate-specific antigen (PSA) levels, indicating its role in inhibiting cancer progression.

Case Study 2: Neuroprotective Effects

Another investigation revealed that this compound could mitigate glutamate-induced neurotoxicity in neuronal cell lines, suggesting its potential for treating neurodegenerative diseases like Alzheimer's or Parkinson's disease.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The fluorine atom enhances the compound’s binding affinity and stability, making it a potent inhibitor . The compound may also interact with signaling pathways, modulating cellular responses and exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a systematic comparison of 3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine with structurally related compounds:

Substituent Variations on the Pyrazole Ring

- 1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine (C₁₆H₁₄FN₃) : Replacing the methyl group with a p-tolyl (4-methylphenyl) group increases lipophilicity (logP ~3.2 vs. ~2.1 for the methyl analog). This modification enhances membrane permeability but may reduce solubility in aqueous media .

- The ethyl derivative shows a 15% lower solubility in DMSO compared to the methyl analog .

- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine (C₁₆H₂₂N₃O) : The tert-butyl and methoxybenzyl groups improve thermal stability (decomposition temperature >250°C vs. ~200°C for the parent compound) but complicate synthetic routes, requiring reductive amination steps .

Fluorophenyl Substituent Modifications

- 5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde (C₁₆H₁₂BrFN₂O) : Replacing the amine group with a carbaldehyde moiety reduces basicity (pKa ~1.5 vs. ~4.2 for the amine) and introduces electrophilic reactivity, enabling participation in nucleophilic addition reactions .

- 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one (C₁₈H₁₇FNO): The ketone group at position 1 increases planarity (dihedral angle 9.78° vs.

Biological Activity

3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine, with the CAS number 126417-81-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications, drawing on various research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H10FN3, characterized by a pyrazole ring substituted with a fluorophenyl group. Its structure can influence its interaction with biological targets, making it a candidate for various pharmacological applications.

Anticancer Properties

Research indicates that pyrazole derivatives exhibit notable anticancer activity. For instance, compounds similar to this compound have been tested against various cancer cell lines:

These studies suggest that modifications in the pyrazole structure can enhance cytotoxic effects against specific cancer types. The presence of the fluorine atom may also play a role in increasing the lipophilicity and bioavailability of the compound.

The mechanism by which pyrazole derivatives exert their anticancer effects often involves the inhibition of key enzymes and pathways associated with tumor growth and proliferation. For example, some studies have reported that certain pyrazole compounds inhibit Aurora-A kinase, an important target in cancer therapy:

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Compound C | Aurora-A kinase | 0.067 |

| This compound | TBD | TBD |

This inhibition can lead to cell cycle arrest and subsequent apoptosis in cancer cells.

Anti-inflammatory Activity

Beyond anticancer properties, pyrazole derivatives are also noted for their anti-inflammatory effects. They have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which is crucial in the inflammatory response:

This suggests potential applications in treating inflammatory diseases.

Case Studies

Several studies have explored the biological activity of pyrazole derivatives similar to this compound:

- Study on Anticancer Activity : A study evaluated various pyrazole derivatives against MCF7 and A549 cell lines, demonstrating significant cytotoxicity with IC50 values ranging from low micromolar to submicromolar concentrations.

- Mechanistic Studies : Research has focused on elucidating the mechanisms by which these compounds induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.

Q & A

Q. What are the common synthetic routes for preparing 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: The compound is typically synthesized via multi-step condensation reactions. For example, reductive amination of this compound precursors with aldehydes under solvent-free conditions can improve efficiency . Microwave-assisted synthesis (e.g., 100–150°C, 30–60 min) reduces reaction time and enhances regioselectivity compared to conventional heating . Optimization strategies include:

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural features of this compound?

Methodological Answer:

- X-ray diffraction (XRD) : Resolves bond lengths (e.g., C–F: 1.35 Å) and torsion angles (e.g., pyrazole ring planarity) . SHELX software refines structures to R-factors < 0.05 for high accuracy .

- NMR : H NMR confirms methyl group substitution (δ 2.5–3.0 ppm) and fluorophenyl protons (δ 7.2–7.8 ppm) .

- FTIR : Stretching vibrations at 1600–1650 cm (C=N) and 1250–1300 cm (C–F) validate functional groups .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 205) confirm molecular weight .

Q. What in vitro assays are suitable for initial screening of biological activity in fluorophenyl-pyrazole derivatives?

Methodological Answer:

- Antimicrobial testing : Broth microdilution (MIC determination) against S. aureus or C. albicans .

- Enzyme inhibition : Fluorescence-based assays (e.g., carbonic anhydrase inhibition at 10–100 µM) .

- Cytotoxicity : MTT assay on cancer cell lines (IC values) with cisplatin as a control .

Advanced Research Questions

Q. How do substituent variations (e.g., fluorine position, methyl group) influence the compound’s electronic properties and binding affinity to biological targets?

Methodological Answer:

- Computational modeling : DFT calculations (B3LYP/6-31G*) predict HOMO-LUMO gaps and electrostatic potential maps. Fluorine’s electronegativity increases dipole moments, enhancing interactions with hydrophobic enzyme pockets .

- SAR studies : Replace 4-fluorophenyl with 3-fluorophenyl to assess steric effects on receptor binding . Methyl substitution at N1 improves metabolic stability compared to unsubstituted analogs .

Q. What crystallographic challenges arise in resolving disordered solvent molecules or twinning in fluorophenyl-pyrazole crystals?

Methodological Answer:

- Disorder modeling : SHELXL’s PART instruction refines occupancy of solvent molecules (e.g., ethanol) in asymmetric units .

- Twinning correction : Use TWIN/BASF commands in SHELX for pseudo-merohedral twinning (e.g., α/β angles > 80°) .

- Validation tools : PLATON’s ADDSYM detects missed symmetry elements .

Q. How can contradictory bioactivity data between in vitro and in vivo models be reconciled for this compound?

Methodological Answer:

- Pharmacokinetic profiling : Measure plasma half-life (e.g., LC-MS/MS) to identify rapid clearance .

- Metabolite identification : Incubate with liver microsomes to detect oxidative metabolites (e.g., hydroxylation at C4) .

- Formulation optimization : Use liposomal encapsulation to improve bioavailability in rodent models .

Q. What advanced NMR techniques (e.g., NOESY, HSQC) elucidate conformational dynamics in solution?

Methodological Answer:

- NOESY : Detects through-space interactions between methyl protons and fluorophenyl groups, confirming syn or anti conformers .

- F NMR : Monitors chemical shift anisotropy (CSA) to assess fluorine’s electronic environment .

- HSQC : Correlates C-H couplings to map substituent effects on pyrazole ring rigidity .

Q. How can researchers resolve contradictions between computational predictions of molecular geometry and experimental crystallographic data?

Methodological Answer:

- Force field adjustments : Modify torsion parameters in Gaussian or AMBER to match observed dihedral angles (e.g., pyrazole-C torsion: 15° vs. 12° predicted) .

- Multipole refinement : Use HARTOOL in WinGX to model electron density distortions from fluorine’s lone pairs .

- Benchmarking : Compare RMSD values of optimized structures (e.g., 0.2 Å for bond lengths) against XRD data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.